molecular formula C22H20BrClN2O4S B2767646 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1251709-22-4

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2767646
CAS No.: 1251709-22-4
M. Wt: 523.83
InChI Key: BHKZIYPZDWSNAY-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a 4-bromobenzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide side chain linked to a 4-chlorobenzyl group. Its structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and halogenated motifs.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O4S/c1-14-11-15(2)26(13-20(27)25-12-16-3-7-18(24)8-4-16)22(28)21(14)31(29,30)19-9-5-17(23)6-10-19/h3-11H,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKZIYPZDWSNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable diketone and an amine under acidic or basic conditions.

    Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyridinone core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzylacetamide Group: The final step is the acylation of the sulfonylated pyridinone with 4-chlorobenzylamine and acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly due to its structural features that suggest various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit efficacy against multiple bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for the treatment of inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research into similar dihydropyridine compounds has shown that they can induce apoptosis in cancer cell lines, positioning this compound as a potential anticancer agent.

Biological Studies

The compound may serve as a biochemical probe to study enzyme functions and protein interactions. Its ability to interact with various biological targets could provide insights into metabolic pathways and disease mechanisms.

Industrial Applications

In addition to its research applications, this compound may also find utility in industrial settings:

  • Material Science : The unique chemical properties allow for its use in developing new materials such as polymers and coatings.
  • Synthesis Building Block : It can be utilized as a building block for synthesizing more complex organic molecules in pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three related compounds, highlighting structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Physical Properties Notable Features
Target Compound 1,2-Dihydropyridin-2-one - 3-(4-Bromobenzenesulfonyl)
- 4,6-Dimethyl
- N-[(4-Chlorophenyl)methyl]acetamide
Not reported Combines sulfonyl, halogenated aryl, and methyl groups; potential for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
()
1,6-Dihydropyrimidin-6-one - 4-Methyl
- 2-Thioether linkage
- N-(4-Bromophenyl)acetamide
mp >259°C
1H NMR: δ 12.48 (NH), 7.61 (aryl H)
High thermal stability; thioether linkage may reduce oxidative stability compared to sulfonyl groups. Analytical data (C, N, S) aligns with theoretical values .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
()
Acetamide - 2-(4-Bromophenyl)
- N-(3,4-Difluorophenyl)
mp 423–425 K
Crystal packing: N–H⋯O and C–H⋯F interactions
Dihedral angle of 66.4° between aryl rings influences crystallinity. Hydrogen bonding stabilizes [100] chain packing .
B12/B13 Derivatives
()
Tetrahydropyrimidin-2-one - Sulfamoylphenyl
- Oxygen/Sulfur linkage
Not reported Sulfonamide group enhances hydrogen bonding; biological activity implied but unspecified. Structural similarity to benzylpenicillin lateral chain suggests antibiotic potential .

Key Findings

Core Heterocycle Influence: The target’s dihydropyridinone core offers distinct conjugation and planarity compared to pyrimidinone () or tetrahydropyrimidinone (). This affects electronic properties and binding site compatibility in biological targets. Pyrimidinone derivatives () exhibit higher thermal stability (mp >259°C), likely due to rigid thioether and pyrimidinone rings .

Substituent Effects: Halogenated Groups: The target’s 4-chlorobenzyl group contrasts with ’s 3,4-difluorophenyl group. Fluorine’s electronegativity enhances hydrogen bonding (C–H⋯F), while chlorine increases lipophilicity . Sulfonyl vs.

Synthesis and Characterization :

  • Carbodiimide-mediated coupling (e.g., EDC in ) is a common method for acetamide synthesis, applicable to the target compound .
  • Crystal structures (e.g., ) are often resolved using SHELX software, ensuring accurate conformational analysis .

Biological and Material Implications :

  • The target’s bromobenzenesulfonyl group may enhance protease inhibition (analogous to sulfonamide drugs), while ’s derivatives hint at antibiotic applications .
  • Hydrogen bonding patterns (N–H⋯O in ) and graph set analysis () are critical for predicting solubility and crystallinity .

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests diverse biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S with a molecular weight of approximately 519.4 g/mol. The compound features a pyridine ring substituted with a bromobenzenesulfonyl group and an acetamide moiety, which are common in bioactive compounds.

PropertyValue
Molecular FormulaC23H23BrN2O4S
Molecular Weight519.4 g/mol
IUPAC Name2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
CAS Number1251549-81-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide and acetamide groups suggests potential interactions with enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties.
  • Cytotoxicity Against Cancer Cells : Research indicates that derivatives of dihydropyridine compounds can induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted on related pyridine derivatives found that compounds with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of sulfonamide derivatives showed that they could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate immune responses effectively.

Cytotoxicity in Cancer Research

In a comparative study involving various dihydropyridine derivatives, it was observed that certain modifications to the structure significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The proposed mechanism involves the induction of oxidative stress leading to cell death.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related derivatives:

Activity TypeObserved EffectReference Source
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of TNF-alpha and IL-6
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via carbodiimide-mediated coupling reactions. For example, a protocol involves reacting 4-bromophenylacetic acid derivatives with chlorinated aniline intermediates in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent and triethylamine as a base. Post-reaction purification includes extraction, washing with saturated NaHCO₃, and crystallization from methylene chloride .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Key techniques include:

  • NMR/IR : To confirm functional groups (e.g., sulfonyl, acetamide) and aromatic substitution patterns.
  • X-ray crystallography : For absolute configuration determination. Refinement employs SHELXL software to model hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles between aromatic rings .
  • Mass spectrometry : To verify molecular weight (527.8 g/mol) and purity (>95%) .

Q. How is the crystal structure determined and refined?

Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K). Hydrogen atoms are placed geometrically and refined using a riding model. Software like SHELXL refines displacement parameters and validates bond lengths/angles against the Cambridge Structural Database. Dihedral angles between aromatic rings (e.g., 66.4° in analogous structures) are critical for assessing molecular planarity .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Statistical DoE frameworks (e.g., factorial designs) screen variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems enable rapid screening of oxidation steps (e.g., Swern oxidation) to maximize yield and minimize byproducts. Response surfaces model interactions between parameters, guiding iterative optimization .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in bioassays (e.g., antimicrobial vs. inactive results) may arise from:

  • Test conditions : Varying pH, solvent (DMSO vs. ethanol), or cell lines.
  • Purity : Impurities >5% (common in early syntheses) can skew results. Validate via HPLC and replicate assays .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .

Q. What computational methods predict target interactions and binding affinities?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with biological targets (e.g., kinase domains). Density Functional Theory (DFT) calculates electrostatic potentials to prioritize sulfonyl or acetamide groups for modification. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How to analyze degradation products under varying storage conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify hydrolytic or oxidative degradation pathways. For example, the sulfonyl group may hydrolyze to sulfonic acid under acidic conditions. Kinetic modeling (Arrhenius plots) extrapolates shelf-life .

Q. What strategies improve solubility and bioavailability without altering bioactivity?

  • Prodrug design : Introduce phosphate esters at the acetamide nitrogen for enhanced aqueous solubility.
  • Co-crystallization : Use GRAS (Generally Recognized as Safe) coformers like succinic acid to modify crystal packing without covalent changes .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .

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